

"3-Methyl-4-penten-1-ol" physical properties: boiling point, density, solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-penten-1-ol

Cat. No.: B3383949

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **3-Methyl-4-penten-1-ol**

Introduction

3-Methyl-4-penten-1-ol, with the chemical formula $C_6H_{12}O$ and CAS Registry Number 51174-44-8, is an unsaturated alcohol.^{[1][2]} Its structure features a primary alcohol functional group and a terminal alkene, making it a versatile building block in organic synthesis. Understanding its fundamental physical properties—boiling point, density, and solubility—is critical for its application in research and development, particularly in the fields of fine chemicals, fragrance, and polymer synthesis. This guide provides a detailed examination of these properties, grounded in established experimental methodologies and theoretical principles, to support professionals in drug development and chemical research.

Core Physical Properties at a Glance

A summary of the key physical properties of **3-Methyl-4-penten-1-ol** provides a quick reference for laboratory and process considerations. These values are essential for predicting the compound's behavior under various experimental conditions.

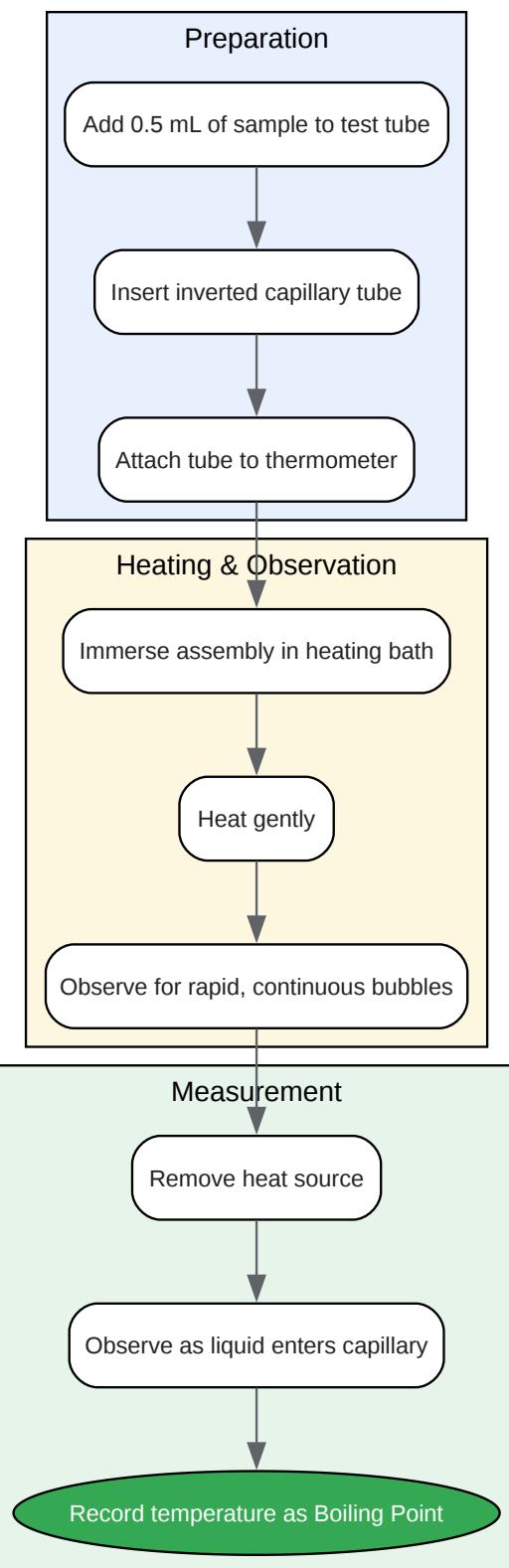
Physical Property	Value	Conditions
Boiling Point	140.1 °C	at 760 mmHg[3]
Density	0.83 g/cm ³	Standard conditions
Water Solubility	~15,840 mg/L	at 25 °C (estimated)[4]

Boiling Point: A Measure of Intermolecular Forces

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the transition from the liquid to the gas phase.[5] For **3-Methyl-4-penten-1-ol**, the reported boiling point is 140.1°C at standard atmospheric pressure (760 mmHg).[3] This relatively high boiling point for a C6 molecule is primarily due to the presence of the hydroxyl (-OH) group, which allows for hydrogen bonding between molecules. These strong intermolecular forces require more energy to overcome compared to the van der Waals forces found in its parent alkane.

Experimental Protocol: Boiling Point Determination via Capillary Method

The capillary method is a reliable microscale technique for determining the boiling point of a liquid, requiring only a small sample volume.[6][7]


Causality: The principle hinges on trapping a small amount of air in an inverted capillary tube submerged in the liquid. As the liquid is heated, its vapor pressure increases. The trapped air expands and is replaced by the substance's vapor.[6] At the boiling point, the internal vapor pressure equals the external atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary.[6][8] The true boiling point is recorded upon cooling, at the precise moment the bubble stream ceases and the liquid is drawn back into the capillary, signifying that the external pressure has just overcome the internal vapor pressure.[6]

Step-by-Step Methodology:

- **Sample Preparation:** Place approximately 0.5 mL of **3-Methyl-4-penten-1-ol** into a small test tube or a fusion tube.

- Capillary Insertion: Insert a small, inverted capillary tube (sealed at one end) into the liquid.
- Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bottom of the test tube is aligned with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a water bath). The heating medium ensures even temperature distribution.[7]
- Observation & Heating: Heat the bath gently. Observe the capillary for the emergence of bubbles. The initial bubbles are displaced air.
- Identify Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature has slightly surpassed the boiling point.[6]
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[6]

Workflow Visualization

[Click to download full resolution via product page](#)

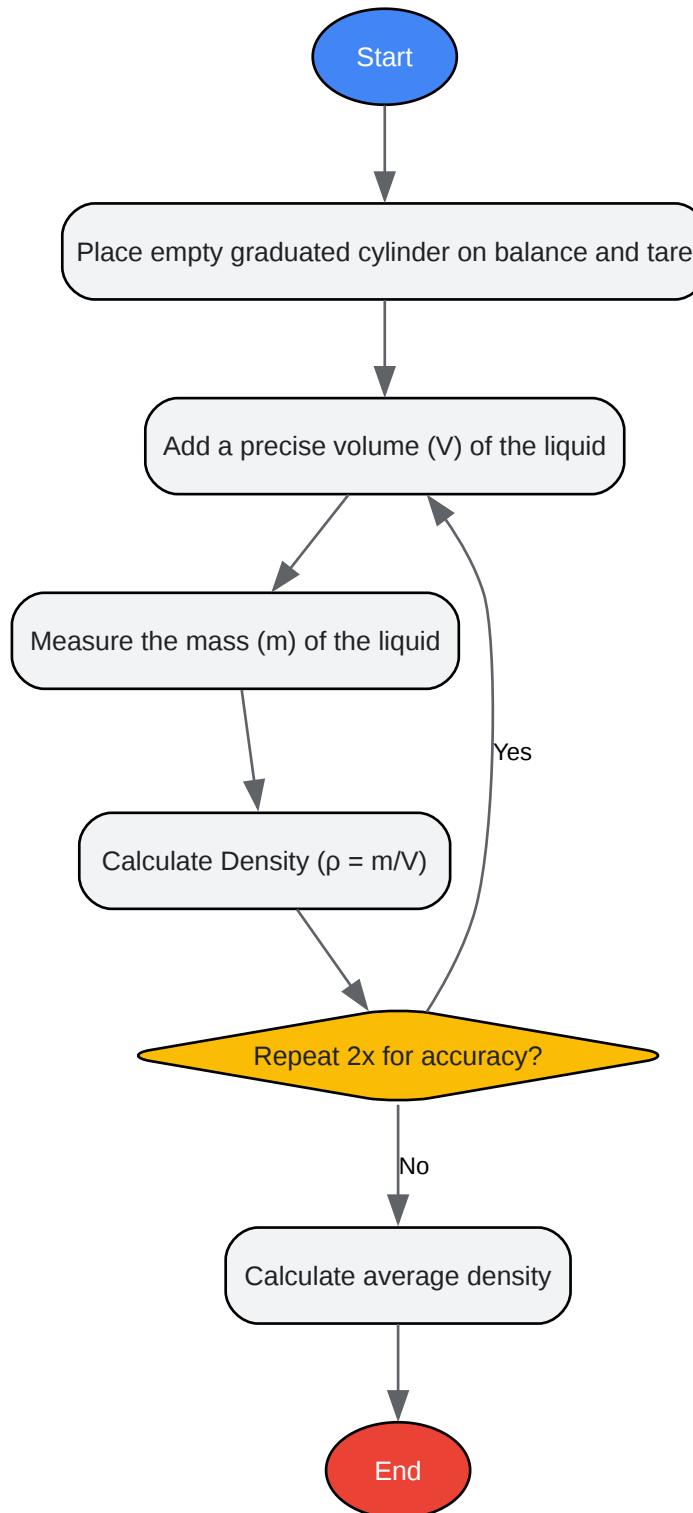
Caption: Workflow for Boiling Point Determination.

Density: Mass-to-Volume Relationship

Density is an intrinsic physical property defined as the mass of a substance per unit volume ($\rho = m/V$).^[9] For **3-Methyl-4-penten-1-ol**, the density is reported as 0.83 g/cm³ (or 0.83 g/mL).^[3] This value is influenced by molecular packing and mass. As an alcohol, its density is slightly less than that of water, which is a common characteristic for many medium-chain alcohols.

Experimental Protocol: Density Determination Using a Graduated Cylinder and Balance

This method is a straightforward and common approach for determining the density of a liquid in a standard laboratory setting.^{[10][11]}


Causality: The protocol's integrity relies on the precise measurement of two independent quantities: mass and volume. An electronic balance provides an accurate mass, while a graduated cylinder offers a direct measure of volume.^[10] By measuring the mass of a known volume of the liquid, the density can be calculated directly. Repeating the measurement with different volumes and averaging the results improves the accuracy and precision of the determination by minimizing random errors.^[10]

Step-by-Step Methodology:

- **Initial Mass:** Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and tare the balance to zero. This removes the mass of the container from subsequent measurements.
- **Volume Measurement:** Carefully add a specific volume of **3-Methyl-4-penten-1-ol** to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.
- **Mass Measurement:** Place the graduated cylinder containing the liquid back on the tared balance and record the mass.
- **Calculation:** Calculate the density by dividing the recorded mass (in grams) by the measured volume (in mL).
- **Replication:** Repeat steps 2-4 with different volumes of the liquid (e.g., 7.0 mL, 10.0 mL) to obtain multiple readings.

- Averaging: Calculate the average of the density values to obtain a more reliable result.[\[10\]](#)

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Liquid Density Measurement.

Solubility: Interaction with Solvents

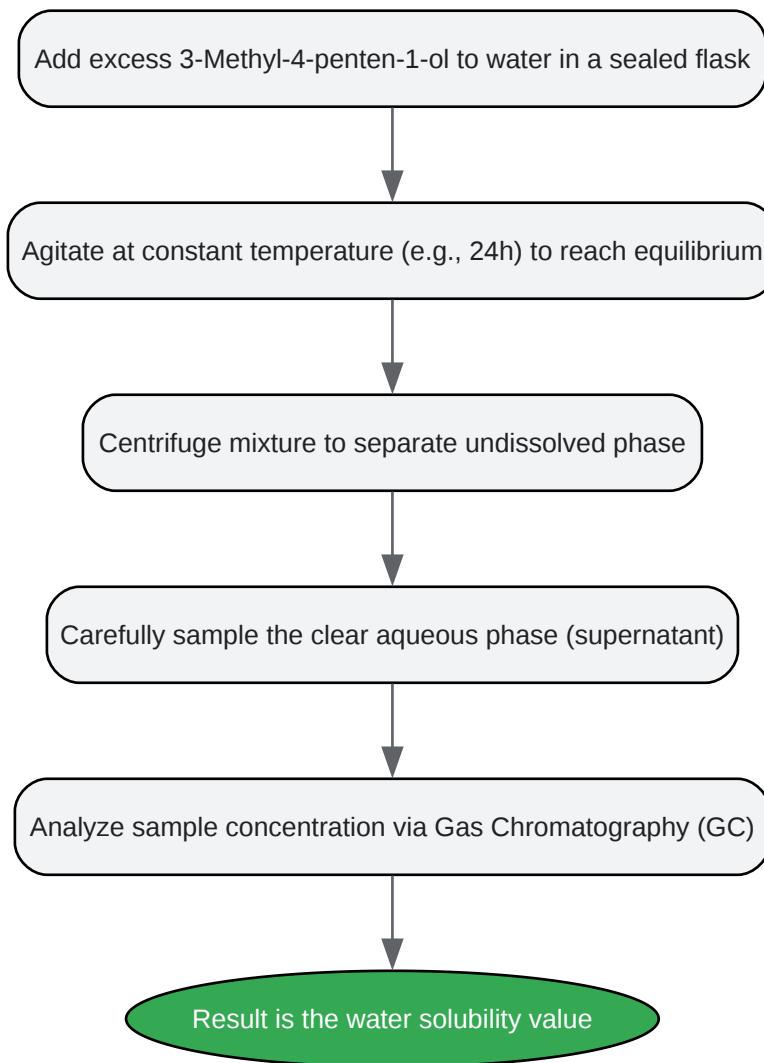
Solubility describes the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The solubility of **3-Methyl-4-penten-1-ol** in water is estimated to be approximately 15,840 mg/L (or 15.84 g/L) at 25 °C.[4]

Causality: The solubility of this molecule is dictated by its amphiphilic nature. The polar hydroxyl (-OH) group is hydrophilic and can form hydrogen bonds with water molecules.[12] Conversely, the six-carbon hydrocarbon backbone, including the methyl group and the double bond, is nonpolar and hydrophobic. This dual character results in moderate solubility in water; it is not fully miscible like short-chain alcohols (e.g., ethanol) but is significantly more soluble than a corresponding C6 alkane.[12][13] In nonpolar organic solvents like ether or hexane, the nonpolar chain would allow for good solubility.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a standard technique for determining the water solubility of a substance, particularly for compounds with moderate to high solubility.[14]

Causality: This method is designed to achieve a saturated solution, where the maximum amount of solute has dissolved in the solvent at a given temperature. By adding an excess of the test substance to water and agitating it for an extended period, the system reaches equilibrium.[14] Physical separation of the undissolved excess is crucial to ensure that only the dissolved concentration is measured. Centrifugation is effective for this separation. Subsequent analysis of the saturated aqueous phase provides the solubility value.


Step-by-Step Methodology:

- Preparation: Add an excess amount of **3-Methyl-4-penten-1-ol** to a known volume of deionized water in a sealed, inert vessel (e.g., a glass flask with a Teflon-lined cap). "Excess" means enough material is added so that an undissolved phase is clearly visible.[14]
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is

reached.

- Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at high speed to separate the undissolved liquid from the aqueous solution. This step is critical to avoid including undissolved micro-droplets in the analysis.[14]
- Sampling: Carefully extract a known volume of the clear, upper aqueous layer (the saturated solution) using a syringe or pipette.
- Analysis: Determine the concentration of **3-Methyl-4-penten-1-ol** in the sample using an appropriate analytical technique, such as gas chromatography (GC) with a suitable standard curve.
- Calculation: The determined concentration represents the water solubility of the compound at the specified temperature.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Shake-Flask Method for Solubility Testing.

References

- **3-Methyl-4-penten-1-ol** | C6H12O | CID 123525.
- Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021). Environmental Sciences Europe. [\[Link\]](#)
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. [\[Link\]](#)
- **3-methyl-4-penten-1-ol**, 51174-44-8. The Good Scents Company. [\[Link\]](#)
- Solubility test for Organic Compounds. (2024). Course Hero. [\[Link\]](#)
- MEASUREMENT OF DENSITY. CUNY. [\[Link\]](#)
- Experiment: Determining the Boiling Points of Organic Compounds. Filo. [\[Link\]](#)

- Solubility. University of Toronto Scarborough. [Link]
- The Density of Liquids and Solids (Experiment). (2021). Chemistry LibreTexts. [Link]
- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. [Link]
- Determining the density of solids and liquids. The Lab Activity. (2024). YouTube. [Link]
- Video: Boiling Points - Procedure. (2020). JoVE. [Link]
- Determination of Boiling point of Ethyl Alcohol. (2023). YouTube. [Link]
- **3-METHYL-4-PENTEN-1-OL | CAS#:51174-44-8**. Chemsr. [Link]
- Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]
- Determin
- 4-Penten-1-ol, 3-methyl-. NIST WebBook. [Link]
- 4-Penten-1-ol, 3-methyl- - Substance Details. US EPA. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Methyl-4-penten-1-ol | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 3. 3-METHYL-4-PENTEN-1-OL | CAS#:51174-44-8 | Chemsr [chemsrc.com]
- 4. 3-methyl-4-penten-1-ol, 51174-44-8 [thegoodsentscompany.com]
- 5. phillysim.org [phillysim.org]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["3-Methyl-4-penten-1-ol" physical properties: boiling point, density, solubility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3383949#3-methyl-4-penten-1-ol-physical-properties-boiling-point-density-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com